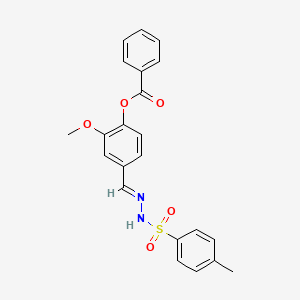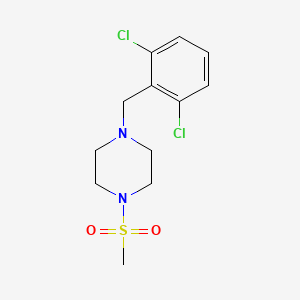
2-Methoxy-4-(2-((4-methylphenyl)sulfonyl)carbohydrazonoyl)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(2-((4-methylphenyl)sulfonyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C22H20N2O5S. This compound is notable for its unique structure, which includes a methoxy group, a sulfonyl group, and a carbohydrazonoyl group attached to a phenyl benzoate backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-((4-methylphenyl)sulfonyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, often through the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate to form 4-methylphenylsulfonyl hydrazide.
Coupling Reaction: The intermediate is then reacted with 2-methoxy-4-formylbenzoic acid under acidic conditions to form the desired carbohydrazonoyl linkage.
Esterification: The final step involves esterification with benzoic acid or its derivatives to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Products may include 2-methoxy-4-(2-((4-methylphenyl)sulfonyl)carbohydrazonoyl)benzoic acid.
Reduction: Products may include 2-methoxy-4-(2-((4-methylphenyl)sulfanyl)carbohydrazonoyl)phenyl benzoate.
Substitution: Products may include nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
2-Methoxy-4-(2-((4-methylphenyl)sulfonyl)carbohydrazonoyl)phenyl benzoate is used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-((4-methylphenyl)sulfonyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The sulfonyl and carbohydrazonoyl groups are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(2-((4-methylphenyl)sulfonyl)carbohydrazonoyl)phenyl 3-bromobenzoate: This compound has a similar structure but includes a bromine atom, which can significantly alter its chemical properties and reactivity.
4-Methylphenyl benzoate: This simpler compound lacks the methoxy and carbohydrazonoyl groups, making it less complex but also less versatile in terms of chemical reactivity.
Uniqueness
2-Methoxy-4-(2-((4-methylphenyl)sulfonyl)carbohydrazonoyl)phenyl benzoate is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
303087-34-5 |
|---|---|
Molecular Formula |
C22H20N2O5S |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C22H20N2O5S/c1-16-8-11-19(12-9-16)30(26,27)24-23-15-17-10-13-20(21(14-17)28-2)29-22(25)18-6-4-3-5-7-18/h3-15,24H,1-2H3/b23-15+ |
InChI Key |
XIKOYMQMFSPEGP-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10926160.png)
![3-methyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10926168.png)
![N-[2-({(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}amino)ethyl]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B10926179.png)
![methyl 1-{[(4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10926191.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10926202.png)

![N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-(morpholin-4-yl)acetohydrazide](/img/structure/B10926224.png)
![(2E)-3-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one](/img/structure/B10926226.png)

![2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10926237.png)
![1-butyl-3-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B10926247.png)
![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10926248.png)

![[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10926260.png)
